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Application Note: Analysis of Flucetosulfuron Residue in Soil by LC-MS/MS

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Compound of Interest		
Compound Name:	Flucetosulfuron	
Cat. No.:	B1672862	Get Quote

Introduction

Flucetosulfuron is a sulfonylurea herbicide used for controlling a variety of broadleaf weeds and sedges in rice and other crops. Due to its potential for persistence in the soil and subsequent uptake by rotational crops, sensitive and reliable analytical methods are required to monitor its residue levels in environmental matrices. This application note details a robust and validated method for the determination of flucetosulfuron residues in soil using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is suitable for researchers, scientists, and professionals involved in environmental monitoring and agricultural sciences.

Chemical Structure

Flucetosulfuron[1][2][3]

• IUPAC Name: 1-(3-(N-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)sulfamoyl)pyridin-2-yl)-2-fluoropropyl 2-methoxyacetate[2]

Molecular Formula: C₁₈H₂₂FN₅O₈S[1]

Molecular Weight: 487.46 g/mol

CAS Number: 412928-75-7



Principle

This method employs a modified QuEChERS approach for the extraction of **flucetosulfuron** from soil samples. The soil sample is first extracted with acetonitrile, followed by a salting-out step using magnesium sulfate and sodium chloride to induce phase separation. The extract is then cleaned up using dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) to remove interfering matrix components. The final extract is analyzed by LC-MS/MS in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of the target analyte.

Experimental Protocols Materials and Reagents

- Flucetosulfuron analytical standard (≥98% purity)
- Acetonitrile (HPLC or LC-MS grade)
- Water (LC-MS grade)
- Methanol (HPLC or LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Anhydrous magnesium sulfate (MgSO₄)
- Sodium chloride (NaCl)
- Primary Secondary Amine (PSA) sorbent
- C18 SPE cartridges (optional, for additional cleanup if needed)

Equipment

 High-Performance Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)



- Analytical balance
- Centrifuge capable of 5,000 rpm
- Vortex mixer
- Mechanical shaker
- Nitrogen evaporator
- Syringe filters (0.22 μm)
- Volumetric flasks, pipettes, and other standard laboratory glassware

Sample Preparation and Extraction (QuEChERS)

- Sample Collection and Homogenization: Collect soil samples and air-dry them. Remove any stones and debris, and sieve the soil through a 2 mm mesh.
- Extraction:
 - Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile to the tube.
 - Add 4 g of anhydrous MgSO₄ and 1.5 g of NaCl.
 - Cap the tube tightly and shake vigorously on a vortex mixer for 5 minutes.
 - Centrifuge the sample at 5,000 rpm for 5 minutes.
- Dispersive SPE Cleanup:
 - Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) into a 2 mL microcentrifuge tube.
 - Add 150 mg of anhydrous MgSO₄ and 50 mg of PSA.
 - Vortex for 1 minute and then centrifuge at 5,000 rpm for 5 minutes.



- Final Extract Preparation:
 - Take the supernatant and filter it through a 0.22 μm syringe filter into an autosampler vial.
 - The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The following LC-MS/MS parameters are provided as a starting point and may require optimization based on the specific instrumentation used.

Parameter	Condition	
LC System		
Column	C18 column (e.g., 2.1 x 100 mm, 5 μm)	
Mobile Phase A	Acetonitrile/Water (90:10, v/v) with 5 mM ammonium acetate	
Mobile Phase B	Acetonitrile/Water (10:90, v/v) with 5 mM ammonium acetate	
Gradient	Isocratic with 5% Mobile Phase A and 95% Mobile Phase B	
Flow Rate	0.3 mL/min	
Injection Volume	20 μL	
Column Temperature	40 °C	
MS/MS System		
Ionization Mode	Electrospray Ionization (ESI), Positive	
Precursor Ion (Q1)	m/z 487.87	
Product Ion (Q3)	m/z 155.89	
Dwell Time	0.150 s	

Data Presentation



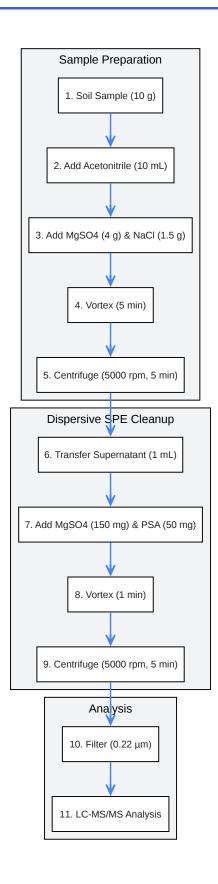
The following table summarizes the validation data for the analytical method.

Parameter	Sandy Loam	Clayey Loam	Loam
Recovery (%)			
Spiking Level 0.5 μg/g	92.95	86.90	87.0
Spiking Level 1.0 μg/g	94.90	85.20	86.5
Limit of Detection (LOD)	0.01 μg/g	0.02 μg/g	0.015 μg/g
Limit of Quantitation (LOQ)	0.03 μg/g	0.06 μg/g	0.045 μg/g

Recovery data is presented as the mean of multiple replicates.

Mandatory Visualization





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Caption: Experimental workflow for Flucetosulfuron residue analysis in soil.



Conclusion

The described QuEChERS extraction method coupled with LC-MS/MS analysis provides a sensitive, accurate, and reliable approach for the determination of **flucetosulfuron** residues in various soil types. The method has been validated with good recoveries and low limits of detection and quantification, making it suitable for routine environmental monitoring and regulatory compliance testing.

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